3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol

説明

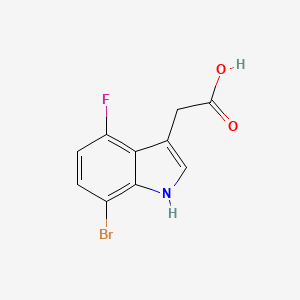

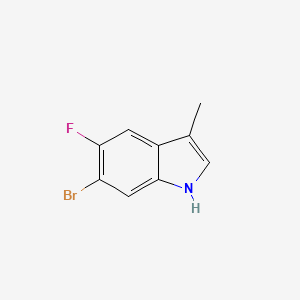

“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the IUPAC name (3-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol . It has a molecular weight of 273.02 .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code 1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol backbone .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” include a molecular weight of 273.02 .

科学的研究の応用

Organic Synthesis Intermediates

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol: serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a trifluoromethyl group and a benzyl alcohol moiety, makes it suitable for constructing complex molecules. It can be used to introduce the trifluoromethyl group into target molecules, which is desirable for increasing the metabolic stability and lipophilicity of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to synthesize new chemical entities that exhibit potential therapeutic effects. The presence of halogen atoms allows for halogen bonding with biological targets, which can enhance the potency and selectivity of drug candidates .

Material Science

The compound’s ability to act as a polymerization initiator or modifier is explored in material science. Its incorporation into polymers could lead to materials with improved thermal stability and unique electronic properties, useful in electronics and coatings .

Agricultural Chemistry

In agricultural chemistry, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol can be a precursor for the synthesis of agrochemicals. The trifluoromethyl group is common in herbicides and pesticides, contributing to their effectiveness and environmental persistence .

Fluorinated Building Blocks

This compound is also a fluorinated building block for the synthesis of more complex fluorinated compounds. Fluorination can greatly alter the physical and chemical properties of molecules, making them more resistant to degradation and altering their biological activity .

Catalyst and Reagent Development

It can be used in the development of new catalysts and reagents for chemical transformations. The bromo and fluoro substituents can be leveraged in catalytic cycles or as leaving groups in substitution reactions .

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Due to its fluorine atoms, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is suitable for NMR spectroscopy studies, particularly ^19F NMR. This can provide insights into the behavior of fluorinated compounds in various environments .

Photovoltaic Research

Lastly, in photovoltaic research, the compound can be part of the synthesis of organic photovoltaic materials. The electron-withdrawing nature of the trifluoromethyl group can be advantageous in tuning the electronic properties of these materials .

作用機序

Mode of Action

It is known that benzylic compounds can undergo reactions at the benzylic position, which may involve free radical reactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol, factors such as temperature and pH could potentially affect its stability and activity .

特性

IUPAC Name |

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVAVELEYDTMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)